N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound featuring a picolinamide core (pyridine-2-carboxamide) linked via a methylene bridge to a pyridine ring substituted at the 5-position with a furan-3-yl group.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGEPRTVIGUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling of the furan and pyridine rings: This step involves the formation of a carbon-carbon bond between the furan and pyridine rings, often using palladium-catalyzed cross-coupling reactions.
Introduction of the picolinamide moiety: The final step involves the reaction of the coupled product with picolinic acid or its derivatives under appropriate conditions to form the picolinamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes, receptors, and other biological macromolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Picolinamide Derivatives
Picolinamide derivatives are widely studied for their diverse substituent effects. Key comparisons include:
4-Chloro-N-phenylpicolinamide ()
- Structure : A chloro substituent at the pyridine 4-position and a phenyl group on the amide nitrogen.
- Key Differences: Unlike the target compound, this derivative lacks a furan moiety and a pyridinylmethyl linker.
N-methyl-N-octyl-6-(6-(pyridin-2-yl)pyridazin-3-yl)picolinamide ()
- Structure : Incorporates a pyridazine ring and a long alkyl chain (octyl).
- Key Differences : The octyl chain increases lipophilicity, while the pyridazine ring introduces additional nitrogen atoms, altering electronic properties. The target compound’s furan may favor polar interactions, contrasting with the hydrophobic octyl group .
Thiazolyl Benzamide Derivatives ()
Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) feature a thiazole core instead of pyridine.
- Key Differences: Thiazole’s sulfur atom and benzamide backbone differ electronically and sterically from the target’s picolinamide-pyridine-furan system.
Physicochemical and Spectral Comparisons
Melting Points and Solubility
- N-methyl-N-octyl-6-(6-(pyridin-2-yl)pyridazin-3-yl)picolinamide () has a melting point of 128°C, attributed to its extended alkyl chain and rigid pyridazine ring. The target compound’s furan may lower melting points due to reduced symmetry .
- Thiazolyl benzamides () are reported as white or yellow solids, but exact melting points are unspecified. Their morpholinomethyl groups likely enhance water solubility relative to the target’s furan .
Spectral Data
Data Table: Key Properties of Comparable Compounds
Implications of Substituent Variations
- Furan vs. Chloro : Furan’s oxygen atom may enhance hydrogen-bonding capacity, while chloro groups increase lipophilicity and electron withdrawal.
- Pyridinylmethyl Linker : This group in the target compound provides conformational flexibility, contrasting with rigid thiazole or pyridazine cores in analogues.
- Alkyl Chains : Long chains (e.g., octyl in ) improve membrane permeability but reduce aqueous solubility, whereas the target’s furan balances polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
